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An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Methyl
Chlorothiolformate

Executive Summary

Methyl chlorothiolformate (S-methyl carbonochloridothioate) is a reactive chemical
intermediate of significant interest in synthetic organic chemistry. Possessing the chemical
formula C2HsCIOS, its structure is characterized by a central carbonyl group bonded to a
chlorine atom and a methylthio (-SCHs) group. This unique arrangement of functional groups,
specifically the chlorothiolformate moiety, imparts a high degree of electrophilicity to the
carbonyl carbon, making it a valuable reagent for the introduction of the methylthiocarbonyl
group. Its primary application lies in the synthesis of thionoesters, a class of compounds with
unique reactivity profiles. This guide provides a comprehensive analysis of its molecular
structure, the interplay of its functional groups, established synthetic protocols, characteristic
reactivity, and predicted spectroscopic signatures, offering field-proven insights for researchers
in drug development and chemical synthesis.

Introduction
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Methyl chlorothiolformate is a specialized acyl chloride derivative that serves as a precise
tool for synthetic chemists. Unlike more common acylating agents, its reaction with
nucleophiles introduces a methylthiocarbonyl moiety, which is a key component in the
synthesis of various sulfur-containing compounds, most notably thionoesters. Thionoesters
themselves are versatile intermediates, exploited in numerous transformations where the
thiocarbonyl group imparts unique reactivity. Understanding the foundational chemistry of
methyl chlorothiolformate—from its three-dimensional structure to the electronic effects of its
functional groups—is paramount to leveraging its synthetic potential effectively.

Nomenclature and Isomeric Distinction

It is critically important to distinguish Methyl Chlorothiolformate (CAS No. 18369-83-0) from
its common isomer, Methyl Chloroformate (CAS No. 79-22-1).

o Methyl Chlorothiolformate: CH3S-C(O)-Cl. The methyl group is attached to the sulfur atom.
o Methyl Chloroformate: CHsO-C(O)-CI. The methyl group is attached to an oxygen atom.

This seemingly minor difference in atom connectivity leads to significant variations in chemical
reactivity, stability, and spectroscopic properties. Much of the readily available safety and
spectral data pertains to methyl chloroformate, and caution must be exercised to not conflate
the two.[1][2] This guide focuses exclusively on the thiol-containing isomer, methyl
chlorothiolformate.

Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in methyl chlorothiolformate has been
investigated using gas-phase electron diffraction (GED) and microwave spectroscopy (MW).[3]
These techniques are powerful for determining the geometry of free molecules without the
influence of crystal packing forces.[4] While the specific bond lengths and angles from this
study are not detailed herein, the data from such an analysis provides the authoritative
grounding for its molecular geometry.

The structure features a planar S-C(O)-Cl backbone. The central carbonyl carbon is sp?
hybridized, leading to a trigonal planar geometry around it. The molecule's reactivity is a direct
consequence of this structure, which exposes the electrophilic carbonyl carbon to nucleophilic
attack.
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Caption: 2D structure of methyl chlorothiolformate.

Key Structural Features

Electrophilic Carbonyl Carbon: The carbon atom of the C=0 group is highly electron-
deficient. This is due to the inductive electron-withdrawing effects of both the highly
electronegative oxygen atom and the chlorine atom. The sulfur atom is less electronegative
than oxygen, but the overall effect is a strong polarization of the C=0 bond, making the
carbon an excellent electrophile.

Leaving Group Ability: The chloride ion (Cl7) is an excellent leaving group, which facilitates
nucleophilic acyl substitution reactions.

Functional Group Analysis
The Chlorothiolformate Moiety: A Hybrid of Reactivity

The core functionality of the molecule is the chlorothiolformate group, -S-C(O)-Cl. This group

can be deconstructed to understand its behavior:

Acyl Chloride: The -C(O)-ClI portion of the molecule imparts the high reactivity characteristic
of acyl chlorides. This group is readily susceptible to attack by a wide range of nucleophiles
(alcohols, amines, organometallics).

Thiolester Linkage: The S-C(O)- bond distinguishes it from the more common
chloroformates. Sulfur's ability to stabilize adjacent positive charge and its different orbital
overlap compared to oxygen subtly modulates the reactivity of the carbonyl group.

The synergy between these components makes methyl chlorothiolformate a more

specialized tool than a simple acyl chloride or chloroformate. The presence of sulfur influences

the electronic properties and provides a specific building block for sulfur-containing organic

molecules.[5]

Synthesis of Methyl Chlorothiolformate

Methyl chlorothiolformate is not widely available commercially in large quantities at a low

cost, necessitating its synthesis in the laboratory for large-scale applications.[6] A reliable and

scalable protocol involves the reaction of thiophosgene (CSCIz) with methanol (MeOH).[6]
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The causality behind this experimental choice is clear: thiophosgene provides the reactive C=S
and two chlorine atoms, while methanol acts as the nucleophile to displace one of the
chlorides, introducing the methyl group precursor. The reaction must be carefully controlled due
to the toxicity and reactivity of thiophosgene.

Caption: Synthesis of methyl chlorothiolformate.

A Scalable Laboratory Protocol

The following protocol is based on a reported scalable procedure.[6]

Inert Atmosphere: Equip a three-necked flask with a dropping funnel, a mechanical stirrer,
and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

e Solvent and Reactant: Charge the flask with diethyl ether (Etz0) and cool the vessel to 0 °C
using an ice bath.

e Thiophosgene Addition: Add thiophosgene (CSCIz2) to the cooled solvent.

o Methanol Addition: Add methanol (MeOH) dropwise from the dropping funnel to the stirred
solution over a period of 1-2 hours. The temperature should be maintained at 0 °C.

e Reaction Monitoring: The reaction progress can be monitored by TLC or GC analysis.

o Workup: After the reaction is complete, the mixture is carefully quenched and washed to
remove unreacted starting materials and HCI.

 Purification: The crude product is isolated and purified by distillation under reduced pressure
(e.g., 0.5 bar) to yield pure methyl chlorothiolformate.[6]

Self-Validating System: The success of this protocol is validated by the final purification step. A
clean distillation at the expected boiling point (107.6°C at 760 mmHg) confirms the formation of
the desired product and removal of impurities.[3]

Chemical Reactivity and Applications

The primary utility of methyl chlorothiolformate stems from the high electrophilicity of its
carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of
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nucleophiles.

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a classic tetrahedral intermediate. The nucleophile attacks the
carbonyl carbon, breaking the C=0 rt-bond and forming a transient species with a negatively
charged oxygen atom. The intermediate then collapses, reforming the C=0 bond and expelling
the most stable leaving group, which is the chloride ion.

Attack 00 €20 o Tetrahedral Intermediate] —riorde leaves o oy sco)Nu + CI-

CH3SC(0)Cl + Nu~

Click to download full resolution via product page

Caption: General mechanism for nucleophilic acyl substitution.

Application in Thionoester Synthesis

A significant application of methyl chlorothiolformate is the synthesis of methyl thionoesters.
This is achieved through a transition-metal-free cross-coupling reaction with organometallic
reagents, particularly organomagnesium compounds (Grignard reagents).[6]

Reaction: R-MgX + CI-C(O)-SCHs - R-C(0O)-SCHs + MgXCl

This method is advantageous due to its simplicity, effectiveness, and the wide availability of
Grignard reagents, allowing for the synthesis of a diverse array of thionoesters on a gram
scale.[6][7]

Spectroscopic Characterization

Specific, verified spectral data for methyl chlorothiolformate is not widely published.
However, based on its structure, its key spectroscopic features can be predicted with a high
degree of confidence, providing a self-validating system for its identification.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by the stretching vibration of the carbonyl group.
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e C=0 Stretch: Expected in the range of 1770-1815 cm~2. This high frequency is characteristic
of acyl chlorides, where the electron-withdrawing chlorine atom stiffens and shortens the
C=0 bond. The presence of the sulfur atom may slightly lower this frequency compared to a
typical acyl chloride.

e C-H Stretch: A peak around 2950-3000 cm~1 from the methyl group.

o C-S Stretch: A weaker absorption expected in the fingerprint region, typically around 600-800
cm™i.

C-ClI Stretch: Also in the fingerprint region, expected around 650-800 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

NMR spectroscopy provides clear information about the electronic environment of the hydrogen
and carbon atoms.[8] The solvent used is typically deuterated chloroform (CDCIs), which shows
a residual proton signal at ~7.26 ppm and a carbon signal at ~77.2 ppm.

A single sharp peak (singlet) is expected for the three equivalent protons of the methyl group
(-SCHs).

e Predicted Chemical Shift (8): Approximately 2.3-2.8 ppm. The protons are deshielded by the
adjacent sulfur atom and the electron-withdrawing carbonyl group. This is significantly
different from the O-CHs protons in methyl chloroformate, which appear further downfield
(~3.9 ppm).

o Two distinct signals are expected.
» Methyl Carbon (-SCHs): Predicted in the range of 15-25 ppm.

e Carbonyl Carbon (-C(O)-): Predicted in the range of 165-175 ppm. This downfield shift is
characteristic of a carbonyl carbon in an acyl chloride or ester-like environment.

Mass Spectrometry (Predicted)

Mass spectrometry provides the molecular weight and fragmentation patterns.
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e Molecular lon (M+): The molecular weight is 110.56 g/mol .[3] The mass spectrum would
show a molecular ion peak at m/z 110. Due to the natural abundance of the 3’Cl isotope
(~24.2%), a characteristic M+2 peak at m/z 112 with an intensity of about one-third of the M+
peak is a definitive feature for a monochlorinated compound.

e Major Fragmentation Pathways:
o Loss of a chlorine radical: [M - Cl]* at m/z 75. This is often a prominent peak.
o Loss of the methyl group: [M - CHs]* at m/z 95.

o Cleavage to form the acylium ion: [CH3S-C=0]* at m/z 75.

Physicochemical Properties and Safety
Physicochemical Data

Property Value Reference
CAS Number 18369-83-0 [3]
Molecular Formula C2H3CIOS [3]
Molecular Weight 110.56 g/mol [3]
Boiling Point 107.6 °C at 760 mmHg [3]
Density 1.315 g/cm3 [3]
Flash Point 31.1°C [3]

Safety and Handling

o Reactivity: As an acyl chloride derivative, methyl chlorothiolformate is reactive and
moisture-sensitive. It will react with water or steam, potentially vigorously, to produce toxic
and corrosive fumes. It is incompatible with strong oxidizing agents, alcohols, and bases
(including amines).[5]

o Toxicity: Assumed to be highly toxic and corrosive. Proper personal protective equipment
(PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All
manipulations should be performed in a well-ventilated chemical fume hood.
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o Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The
container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to
prevent degradation from moisture.

Conclusion

Methyl chlorothiolformate is a potent and specific reagent for advanced organic synthesis. Its
molecular structure, centered on the highly electrophilic carbonyl carbon of the
chlorothiolformate functional group, dictates its reactivity. A clear understanding of its synthesis
from thiophosgene and its characteristic reactions with nucleophiles, particularly
organomagnesium reagents, enables the efficient construction of thionoesters and other sulfur-
containing molecules. While detailed public spectral data is sparse, its spectroscopic signatures
can be reliably predicted based on fundamental chemical principles, providing a robust
framework for its identification and characterization. By carefully distinguishing it from its
isomer, methyl chloroformate, and adhering to strict safety protocols, researchers can
effectively harness the synthetic power of this versatile chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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